molecular formula C30H21NO5S B4884181 2-[N-(Naphthalene-2-sulfonyl)benzamido]phenyl benzoate

2-[N-(Naphthalene-2-sulfonyl)benzamido]phenyl benzoate

Cat. No.: B4884181
M. Wt: 507.6 g/mol
InChI Key: IHCSFMFBIZDFBP-UHFFFAOYSA-N
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Description

2-[N-(Naphthalene-2-sulfonyl)benzamido]phenyl benzoate is a complex organic compound that features a naphthalene sulfonyl group, a benzamido group, and a phenyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(Naphthalene-2-sulfonyl)benzamido]phenyl benzoate typically involves multiple steps, starting with the sulfonation of naphthalene to produce naphthalene-2-sulfonic acid . This intermediate is then reacted with benzoyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is subsequently reacted with benzamido phenyl benzoate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[N-(Naphthalene-2-sulfonyl)benzamido]phenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, reduced sulfinyl or sulfhydryl compounds, and various substituted naphthalene derivatives.

Scientific Research Applications

2-[N-(Naphthalene-2-sulfonyl)benzamido]phenyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[N-(Naphthalene-2-sulfonyl)benzamido]phenyl benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The benzamido and phenyl benzoate moieties contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(Naphthalene-2-sulfonyl)benzamido]phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its naphthalene sulfonyl group is particularly notable for its strong electron-withdrawing properties, enhancing the compound’s overall stability and reactivity in various chemical reactions.

Properties

IUPAC Name

[2-[benzoyl(naphthalen-2-ylsulfonyl)amino]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21NO5S/c32-29(23-12-3-1-4-13-23)31(37(34,35)26-20-19-22-11-7-8-16-25(22)21-26)27-17-9-10-18-28(27)36-30(33)24-14-5-2-6-15-24/h1-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCSFMFBIZDFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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